B-[4-[(2-Pyrazinylamino)carbonyl]phenyl]boronic acid
Description
B-[4-[(2-Pyrazinylamino)carbonyl]phenyl]boronic acid is a boronic acid derivative characterized by a pyrazinylamino-carbamoyl group attached to a phenyl ring. The boronic acid moiety enables interactions with biological targets, such as enzymes or receptors, via reversible covalent bonding with hydroxyl groups (e.g., serine residues in enzymes). The pyrazinyl group may enhance hydrogen bonding and π-π stacking interactions, influencing target binding and solubility .
Properties
IUPAC Name |
[4-(pyrazin-2-ylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BN3O3/c16-11(15-10-7-13-5-6-14-10)8-1-3-9(4-2-8)12(17)18/h1-7,17-18H,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQDCAUEKBOHQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NC2=NC=CN=C2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
B-[4-[(2-Pyrazinylamino)carbonyl]phenyl]boronic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the boronic acid group into a hydroxyl group.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The boronic acid group can be substituted with other functional groups through reactions such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water. The reaction conditions typically involve moderate temperatures and atmospheric pressure .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling reactions typically yield biaryl compounds .
Scientific Research Applications
B-[4-[(2-Pyrazinylamino)carbonyl]phenyl]boronic acid has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and materials.
Biology: The compound can be used to study enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of B-[4-[(2-Pyrazinylamino)carbonyl]phenyl]boronic acid involves its ability to form stable complexes with various metal catalysts, facilitating the formation of carbon-carbon bonds. The boronic acid group interacts with the metal catalyst, enabling the transfer of organic groups and the formation of new chemical bonds .
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acid Derivatives
Structural Features and Substituent Effects
The target compound’s pyrazinylamino-carbamoyl group distinguishes it from analogs with alternative aromatic or aliphatic substituents:
- Phenanthren-9-yl boronic acid (4) : Contains a polycyclic aromatic hydrocarbon (PAH) substituent, contributing to high lipophilicity but poor aqueous solubility, limiting in vitro assay reliability .
- [4-[(Pyridin-2-yl)carbamoyl]phenyl]boronic Acid : Incorporates a pyridine ring, which may enhance metal coordination and solubility in polar solvents .
Table 1: Substituent Impact on Key Properties
*Inferred from structural analogs.
Solubility and Stability
Solubility is critical for in vivo efficacy:
- PAH-Substituted Analogs (e.g., pyren-1-yl boronic acid (3)) : Exhibit precipitation in RPMI medium, rendering them unsuitable for in vitro testing despite predicted solubility profiles .
- Polar-Substituted Analogs (e.g., B3 Schiff base derivative): Soluble in ethanol and DMSO, facilitating biological testing .
- Trifluoromethyl-Substituted Derivatives : Enhanced membrane permeability due to fluorine’s electronegativity, though solubility varies with substituent placement .
Antiproliferative Effects
- Phenanthren-9-yl boronic acid (4) : IC50 = 0.225 µM in cell viability assays, likely due to PAH-induced DNA intercalation .
- cis-Stilbene Boronic Acids (e.g., 13c) : Inhibit tubulin polymerization (IC50 = 21–22 µM) and cancer cell growth (IC50 = 0.48–2.1 µM) via apoptosis induction .
Enzyme Inhibition
- Chiral α-Amido-β-Triazolylethaneboronic Acids : Potent β-lactamase inhibitors (Ki = 0.004–0.008 µM) via covalent binding to serine residues .
- Fungal HDAC Inhibitors: [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibits appressorium formation at 1 µM, outperforming trichostatin A .
Table 2: Bioactivity Comparison
*Mechanism inferred from structural analogs.
Biological Activity
B-[4-[(2-Pyrazinylamino)carbonyl]phenyl]boronic acid is a compound of significant interest in biomedical research, particularly due to its potential therapeutic applications. This article explores its biological activity, including anticancer, antimicrobial, and antioxidant properties, supported by research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : CHBNO
- Molecular Weight : 233.04 g/mol
- CAS Number : Not specified in the search results.
The compound features a boronic acid functional group, which is known to interact with biological molecules, influencing various biochemical pathways.
Anticancer Activity
Research indicates that boronic acids can exhibit cytotoxic effects against cancer cells. A study focused on several boronic compounds, including derivatives similar to this compound, demonstrated significant anticancer activity:
- Cell Lines Tested : Human prostate cancer cells (PC-3) and mouse fibroblast cells (L929).
- Concentration Range : 0.5 µM to 5 µM.
- Results :
Antimicrobial Activity
The antimicrobial properties of boronic acids have been documented against various pathogens. In a comparative study:
- Microorganisms Tested : Staphylococcus aureus, Escherichia coli, Candida albicans, and others.
- Inhibition Zones : Ranged from 7 mm to 13 mm depending on the specific compound and microorganism.
- Notable Findings : Compounds similar to this compound showed effective inhibition against Staphylococcus aureus, suggesting potential for use in treating bacterial infections .
Antioxidant Activity
Boronic acids have also been evaluated for their antioxidant properties:
- Methods Used : Various assays including DPPH and ABTS.
- Results : Compounds demonstrated significant antioxidant activity comparable to standard antioxidants like α-Tocopherol. This suggests that this compound may help mitigate oxidative stress in biological systems .
Case Studies and Research Findings
- Study on Anticancer Effects :
- Antimicrobial Efficacy :
- Antioxidant Properties :
Summary Table of Biological Activities
| Activity Type | Test Organism/Cell Type | Concentration Range | Effect Observed |
|---|---|---|---|
| Anticancer | PC-3 (Prostate Cancer Cells) | 0.5 - 5 µM | Cell viability reduced to 33% at 5 µM |
| Antimicrobial | Staphylococcus aureus | N/A | Inhibition zones 7 - 13 mm |
| Antioxidant | N/A | N/A | Significant scavenging activity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
